(2-Fluoro-2-methylpropyl) 4-acetyl-3-methyl-7-[1-(oxetan-3-yl)pyrazol-4-yl]-2,3-dihydroquinoxaline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazepine analog 10 is a member of the benzothiazepine family, which is known for its diverse biological activities and significant pharmacological potential. Benzothiazepines are heterocyclic compounds that contain a benzene ring fused with a thiazepine ring. These compounds have been extensively studied for their therapeutic applications, particularly in the treatment of cardiovascular diseases, due to their calcium channel-blocking properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazepine analog 10 typically involves the cyclization of 2-aminobenzenethiol with α,β-unsaturated ketones. This reaction is often carried out in the presence of a solvent such as dimethylformamide and a catalytic amount of acetic acid at temperatures ranging from 45 to 50 degrees Celsius under ultrasonic irradiation . Another method involves the cyclization of 2-benzoyl-4-chlorophenylsulfonylacetamidines under the influence of sodium in ethyl acetate .
Industrial Production Methods: Industrial production of benzothiazepine analog 10 may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Benzothiazepine analog 10 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazepine derivatives.
Substitution: Formation of alkylated or acylated benzothiazepine derivatives.
Scientific Research Applications
Benzothiazepine analog 10 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its calcium channel-blocking properties, making it a candidate for the treatment of cardiovascular diseases such as hypertension and angina.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of benzothiazepine analog 10 involves its interaction with calcium channels in the cell membrane. By blocking these channels, the compound reduces the influx of calcium ions into the cells, leading to a decrease in muscle contraction and vasodilation. This mechanism is particularly beneficial in the treatment of cardiovascular diseases, as it helps to lower blood pressure and reduce the workload on the heart .
Comparison with Similar Compounds
Diltiazem: Another benzothiazepine derivative used as a calcium channel blocker.
Clentiazem: Similar to diltiazem, with slight variations in its chemical structure and pharmacokinetic properties.
Siratiazem: Another analog with cardiovascular applications.
Uniqueness: Benzothiazepine analog 10 is unique due to its specific structural modifications that enhance its pharmacological profile. These modifications can lead to improved efficacy, reduced side effects, and better pharmacokinetic properties compared to other benzothiazepine derivatives .
Properties
Molecular Formula |
C22H27FN4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2-fluoro-2-methylpropyl) 4-acetyl-3-methyl-7-[1-(oxetan-3-yl)pyrazol-4-yl]-2,3-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C22H27FN4O4/c1-14-9-25(21(29)31-13-22(3,4)23)20-7-16(5-6-19(20)27(14)15(2)28)17-8-24-26(10-17)18-11-30-12-18/h5-8,10,14,18H,9,11-13H2,1-4H3 |
InChI Key |
HUMZKOSJUNGVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4COC4)C(=O)OCC(C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.